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molecular formula C9H18O2 B8516030 2-(4-Methylcyclohexoxy)ethanol

2-(4-Methylcyclohexoxy)ethanol

Cat. No. B8516030
M. Wt: 158.24 g/mol
InChI Key: JNHPAEUNRQLOLE-UHFFFAOYSA-N
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Patent
US04504412

Procedure details

20 Grams (0.13 moles) of 2-(4-methylphenoxy)ethanol (prepared above) and 100 ml of dry methanol are charged to a Parr shaker bottle. N2 is bubbled through for 15 minutes. 2 Grams of 5% rhodium on carbon are then added and the shaker bottle set in a Parr apparatus. The system is purged three times with H2 and then pressurized to 30 psi. Hydrogen is periodically added over a period of about 20 hours up to a maximum pressure of 30 psi. The catalyst is then filtered off over dicalite and methanol is removed by evaporation. The product is distilled utilizing a 4" glass column packed with glass beads to obtain 80.9% 2-(4-methylcyclohexoxy)ethanol product.
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([O:6][CH2:7][CH2:8][OH:9])=[CH:4][CH:3]=1>CO>[CH3:1][CH:2]1[CH2:3][CH2:4][CH:5]([O:6][CH2:7][CH2:8][OH:9])[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
0.13 mol
Type
reactant
Smiles
CC1=CC=C(OCCO)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N2 is bubbled through for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
2 Grams of 5% rhodium on carbon are then added
CUSTOM
Type
CUSTOM
Details
The system is purged three times with H2
ADDITION
Type
ADDITION
Details
Hydrogen is periodically added over a period of about 20 hours up to a maximum pressure of 30 psi
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off over dicalite and methanol
CUSTOM
Type
CUSTOM
Details
is removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
The product is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1CCC(CC1)OCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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